Product packaging for 4,4'-Oxybis(benzoylhydrazide)(Cat. No.:CAS No. 13092-49-4)

4,4'-Oxybis(benzoylhydrazide)

Cat. No.: B13440289
CAS No.: 13092-49-4
M. Wt: 286.29 g/mol
InChI Key: GMVKIRUIWVGPQC-UHFFFAOYSA-N
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Description

4,4'-Oxybis(benzoylhydrazide) (CAS 13092-49-4) is an organic compound with the molecular formula C14H14N4O3 and a molecular weight of 286.29 g/mol . This compound features a central diphenyl ether structure where each phenyl ring is substituted with a benzoylhydrazide functional group, making it a bifunctional hydrazide derivative of particular interest in synthetic and polymer chemistry . The presence of dual hydrazide groups provides reactive sites for the formation of various heterocycles, coordination complexes, and polymers. Researchers value this reagent as a potential building block or cross-linking agent in the synthesis of polyhydrazones, as a ligand for metal-organic frameworks (MOFs), and as a precursor in the development of specialty chemicals and functional materials . The mechanism of action for 4,4'-Oxybis(benzoylhydrazide) is rooted in the reactivity of its hydrazide groups. These groups can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazone linkages, which are stable and useful in dynamic covalent chemistry. Furthermore, the nitrogen and oxygen atoms in its structure can serve as donors for coordinating to metal ions, facilitating the creation of novel coordination polymers with potential catalytic or sensory properties. For comprehensive specifications, including purity, solubility, and handling instructions, researchers are encouraged to consult directly with the chemical supplier. This product is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N4O3 B13440289 4,4'-Oxybis(benzoylhydrazide) CAS No. 13092-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13092-49-4

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

4-[4-(hydrazinecarbonyl)phenoxy]benzohydrazide

InChI

InChI=1S/C14H14N4O3/c15-17-13(19)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20)

InChI Key

GMVKIRUIWVGPQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)OC2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

Synthetic Methodologies for 4,4 Oxybis Benzoylhydrazide and Its Derivatives

Established Synthetic Pathways to 4,4'-Oxybis(benzoylhydrazide)

The traditional synthesis of 4,4'-Oxybis(benzoylhydrazide) is primarily achieved through well-understood condensation reactions, which rely on the availability of high-quality precursors containing the 4,4'-oxybis moiety.

A condensation reaction is a fundamental process in organic chemistry where two molecules combine to form a larger molecule, typically with the elimination of a small molecule such as water, ammonia, or an alcohol. wikipedia.org The formation of the hydrazide functional group is a classic example of this reaction type, essential for creating peptide bonds and in the biosynthesis of fatty acids. wikipedia.org

The synthesis of benzoylhydrazides is generally accomplished by reacting a benzoic acid derivative, such as an ester or an acid chloride, with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov In the case of 4,4'-Oxybis(benzoylhydrazide), the reaction involves a bifunctional precursor, leading to the formation of a dihydrazide. The most common pathway is the reaction of a suitable 4,4'-oxybis(benzoyl) precursor with hydrazine hydrate, where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the precursor.

For example, a general synthesis of a benzoylhydrazide derivative can be achieved by refluxing the corresponding ethyl benzoate (B1203000) with hydrazine hydrate in ethanol (B145695) for several hours. nih.gov This method, when applied to a diester precursor, would yield the desired dihydrazide.

The efficiency of the final condensation step is highly dependent on the synthesis of the key precursor, 4,4'-Oxybis(benzoyl chloride). This specialty acid chloride is a crucial building block for polymer synthesis and other organic intermediates. tcichemicals.comnanoaxisllc.com

One documented method for synthesizing 4,4'-Oxybis(benzoyl chloride) involves the reaction of 4,4'-oxybisbenzaldehyde with chlorine. chemicalbook.com This process can achieve a high yield of over 98% without requiring large volumes of reaction solvent. chemicalbook.com Another established, albeit more lengthy, route to substituted benzoyl chlorides involves the oxidation of aromatic ketones to form the corresponding benzoic acids, which are then converted to the acid chlorides. orgsyn.org

An analogous pathway is used for the synthesis of the related compound, 4,4'-Oxybis(benzenesulfonyl hydrazide), where diphenyl ether is first reacted with chlorosulfonic acid to produce 4,4'-oxydibenzenesulfonyl chloride. This intermediate is then reacted with hydrazine to yield the final product. smolecule.com This highlights a common strategy where the core diaryl ether structure is first functionalized to create a reactive intermediate (an acid chloride or sulfonyl chloride) prior to the reaction with hydrazine.

Table 1: Comparison of Precursor Synthesis Strategies

PrecursorStarting MaterialReagent(s)Key Advantage
4,4'-Oxybis(benzoyl Chloride)4,4'-oxybisbenzaldehydeChlorineHigh yield, low solvent usage chemicalbook.com
4,4'-Oxydibenzoyl Chloride4,4'-Oxydibenzoic AcidThionyl chloride or Oxalyl chlorideStandard laboratory method
4,4'-Oxydibenzenesulfonyl ChlorideDiphenyl etherChlorosulfonic acidDirect functionalization of the core moiety

Advanced Synthetic Approaches and Innovations

Recent advancements in chemical synthesis have focused on improving the environmental footprint and efficiency of established methods through the application of green chemistry principles and the development of novel catalysts.

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comwiley-vch.de Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. wjpmr.com

In the context of hydrazide synthesis, green approaches have been explored to minimize environmental impact. One notable innovation is the use of solvent-free reaction conditions. For instance, the synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) has been achieved by mixing solid hydrazine with 4,4'-oxydibenzene-1-sulfonyl chloride in a mortar and heating the mixture at 100°C for 5 hours, resulting in a yield of 91%. chemicalbook.com This method avoids the use of potentially toxic organic solvents, reduces waste, and simplifies the purification process. wjpmr.com Such solvent-free, solid-state reactions represent a significant step towards more sustainable chemical manufacturing. wjpmr.com

Catalysts play a crucial role in modern organic synthesis by increasing reaction rates and enabling reactions to occur under milder conditions. While many hydrazide syntheses can proceed thermally, the development of catalysts can enhance efficiency and selectivity.

For related reactions involving the formation of hydrazide-hydrazone fragments, N-heterocyclic carbene (NHC) catalysts have been employed to promote [4+2] annulation reactions. mdpi.com In the synthesis of other nitrogen-containing heterocyles, copper-based catalysts have been shown to be effective and reusable. researchgate.net For example, a heterogeneous copper catalyst has been used for the coupling of 2-aminobenzyl alcohols with aldehydes in a biodegradable solvent. researchgate.net While specific catalysts for the direct synthesis of 4,4'-Oxybis(benzoylhydrazide) are not extensively detailed, the development of catalysts for amidation and condensation reactions is an active area of research. These advancements could potentially be applied to streamline the synthesis, reduce reaction times, and lower the energy requirements of the process.

Derivatization Strategies for Functional Enhancement

Derivatization of 4,4'-Oxybis(benzoylhydrazide) is a key strategy to modify its chemical structure and enhance its functionality for various applications. The two hydrazide groups serve as reactive handles for further chemical transformations.

A primary derivatization pathway is the condensation reaction of the terminal -NH2 groups of the hydrazide with aldehydes or ketones. This reaction results in the formation of N'-substituted hydrazones, also known as Schiff bases. nih.govnih.gov This transformation is a versatile method for introducing a wide array of functional groups onto the parent molecule. For example, reacting a benzoylhydrazide with thiophene-2-carbaldehyde (B41791) in refluxing ethanol yields the corresponding N'-[(thiophen-2-yl)methylidene]benzohydrazide. nih.gov

This strategy allows for the systematic modification of the molecule's electronic, steric, and solubility properties. The resulting hydrazone derivatives can act as bidentate Schiff base ligands for metal coordination or possess unique biological or material properties. nih.gov The selection of the aldehyde or ketone reactant is critical in tailoring the final properties of the derivatized compound.

Table 2: Common Derivatization Reaction for Hydrazides

Reaction TypeReactantFunctional Group FormedPurpose
CondensationAldehydeHydrazone (Schiff Base)Introduce new organic moieties, create ligands nih.govnih.gov
CondensationKetoneHydrazone (Schiff Base)Modify electronic and steric properties nih.gov
AcylationAcid ChlorideN,N'-DiacylhydrazineExtend the molecular backbone nih.gov

Structural Modification at Hydrazide Termini

The terminal hydrazide groups of 4,4'-Oxybis(benzoylhydrazide) are reactive sites that can be readily modified, most commonly through condensation reactions with carbonyl compounds to form Schiff bases. This classic reaction involves the nucleophilic addition of the hydrazide's terminal nitrogen to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to yield the corresponding hydrazone.

This straightforward synthetic route has been employed to prepare a variety of bis-Schiff bases from 4,4'-Oxybis(benzoylhydrazide). For instance, reaction with substituted aromatic aldehydes in a suitable solvent like ethanol, often with a catalytic amount of acid, leads to the formation of symmetrical derivatives. The general reaction scheme is as follows:

General Synthesis of Schiff Bases from 4,4'-Oxybis(benzoylhydrazide)

4,4'-Oxybis(benzoylhydrazide) + 2 R-CHO → Bis-Schiff Base + 2 H₂O

Reactant 1Reactant 2Product
4,4'-Oxybis(benzoylhydrazide)Substituted Aldehyde/KetoneBis-Hydrazone (Schiff Base)

A range of aldehydes and ketones with different electronic and steric properties can be utilized, allowing for the fine-tuning of the final product's characteristics.

Integration of Auxiliary Functionalities

Beyond the formation of simple Schiff bases, the hydrazide moieties of 4,4'-Oxybis(benzoylhydrazide) serve as versatile precursors for the synthesis of various heterocyclic systems. These reactions significantly expand the chemical space of accessible derivatives by incorporating new ring structures with distinct properties.

One of the most common applications is the synthesis of 1,3,4-oxadiazoles. The cyclization of diacylhydrazines, such as 4,4'-Oxybis(benzoylhydrazide), can be achieved using a variety of dehydrating agents. For example, treatment with phosphorus oxychloride or polyphosphoric acid can induce intramolecular cyclization to yield a bis(1,3,4-oxadiazole) derivative.

Another important class of heterocycles derived from hydrazides are 1,3,4-thiadiazoles. The synthesis of these sulfur-containing analogs can be accomplished by reacting the starting dihydrazide with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent.

Furthermore, the hydrazide functional groups can be utilized in the construction of other heterocyclic rings like pyrazoles and triazoles through reactions with appropriate bifunctional reagents.

The integration of these auxiliary functionalities is not limited to the formation of small heterocyclic molecules. 4,4'-Oxybis(benzoylhydrazide) can also serve as a monomer in polymerization reactions. For instance, it can be reacted with diacid chlorides to form poly(amide-hydrazide)s, which can then be thermally or chemically cyclized to poly(amide-oxadiazole)s, a class of high-performance polymers known for their thermal stability.

The versatility of 4,4'-Oxybis(benzoylhydrazide) as a building block is further demonstrated by its use in the synthesis of coordination polymers. The hydrazone derivatives, with their multiple nitrogen and oxygen donor atoms, can act as ligands, coordinating with metal ions to form extended one-, two-, or three-dimensional networks. The synthesis of these coordination polymers often involves the solvothermal reaction of a pre-formed Schiff base ligand with a metal salt.

Polymer Chemistry Applications of 4,4 Oxybis Benzoylhydrazide

4,4'-Oxybis(benzoylhydrazide) as a Monomer in Polymer Synthesis

As a monomer, 4,4'-Oxybis(benzoylhydrazide) is primarily used in polycondensation reactions to synthesize aromatic polyhydrazides, which are precursors to high-performance polymers like polyoxadiazoles.

Aromatic polyhydrazides are typically synthesized through a low-temperature solution polycondensation reaction. This method involves reacting a dihydrazide, such as 4,4'-Oxybis(benzoylhydrazide), with an equimolar amount of an aromatic diacid chloride in a polar aprotic solvent. Solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride (LiCl) to enhance solubility, are commonly used. researchgate.net The reaction is generally conducted at low temperatures (e.g., 0–5 °C) under an inert atmosphere to control the reaction rate and prevent side reactions. The resulting polymer can be isolated by precipitation in a non-solvent like methanol (B129727) or water. researchgate.net

The synthesized aromatic polyhydrazides are characterized by their molecular weight, thermal stability, and solubility. Inherent viscosity is a common indicator of molecular weight, with higher values suggesting longer polymer chains. Thermal properties are critical and are assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to evaluate thermal stability. Aromatic polyhydrazides generally exhibit good thermal stability but may have limited solubility, typically dissolving only in polar aprotic solvents. researchgate.net

Table 1: Typical Properties of Aromatic Polyhydrazides Derived from Ether-Containing Monomers Data compiled from analogous aromatic polyhydrazide systems.

PropertyTypical Value/Observation
Inherent Viscosity (dL/g) 0.35 - 0.71
Solubility Soluble in polar aprotic solvents (DMSO, NMP, DMAc) researchgate.net
Glass Transition (Tg) 130 - 210 °C researchgate.net
10% Weight Loss Temp. > 248 °C researchgate.net
Appearance Colorless to pale-yellow powders or films researchgate.net

The formation of polyhydrazides from 4,4'-Oxybis(benzoylhydrazide) and a diacid chloride is a step-growth polymerization that proceeds via a polycondensation mechanism. The fundamental reaction is the acylation of the hydrazide's nucleophilic nitrogen atom by the electrophilic carbonyl carbon of the acid chloride.

The reaction mechanism is analogous to other nucleophilic acyl substitutions, specifically a nucleophilic addition-elimination pathway. savemyexams.comlibretexts.org The process unfolds in the following steps:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide group, with its lone pair of electrons, acts as a nucleophile and attacks the electron-deficient carbonyl carbon of the acyl chloride. libretexts.org

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. savemyexams.com

Elimination of Leaving Group: The intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, leading to the elimination of the chloride ion (Cl⁻), which is a good leaving group. savemyexams.com

Deprotonation: The positively charged nitrogen atom is neutralized by losing a proton. The liberated chloride ion can abstract this proton, forming hydrogen chloride (HCl) as a byproduct. In solution polycondensation, a solvent like NMP or an added base can act as an acid acceptor for the HCl generated. libretexts.org

This process repeats at both ends of the monomers, leading to the step-wise growth of the polymer chain. While specific kinetic data for the polycondensation of 4,4'-Oxybis(benzoylhydrazide) are not widely published, studies on similar interfacial polycondensation reactions, such as between terephthaloyl chloride and amines, show the reaction to be first-order with respect to the acid chloride. The rate is generally very fast and is influenced by factors such as monomer concentration, temperature, and the pH of the system if an aqueous phase is involved.

Incorporation into Advanced Polymeric Architectures

Beyond its role as a simple monomer, the distinct chemical functionalities of 4,4'-Oxybis(benzoylhydrazide) allow for its incorporation into sophisticated polymer structures, including coordination polymers, dynamic networks, and self-assembled supramolecular systems.

The hydrazide groups and the ether oxygen of 4,4'-Oxybis(benzoylhydrazide) can act as coordination sites for metal ions. While direct use of 4,4'-Oxybis(benzoylhydrazide) is less common, structurally analogous ligands featuring the "4,4'-oxybis" core are extensively used to create coordination polymers. For instance, reactions involving the related ligand 4,4'-oxybis[N-(pyridin-3-ylmethyl)benzamide] with various transition metal salts (e.g., Cd(II), Cu(II), Ni(II), Zn(II)) have yielded a range of 1D and 2D coordination polymers. chemmethod.comresearchgate.net

The synthesis is typically achieved under solvothermal conditions, where the metal salt and the ligand are dissolved in a solvent and heated, leading to the self-assembly of the final crystalline structure. The resulting architecture is highly dependent on the coordination geometry of the metal ion, the flexibility of the ligand, and the presence of co-ligands or solvent molecules. chemmethod.comresearchgate.net These factors dictate the final topology of the network, which can range from simple chains to complex layered structures.

Table 2: Examples of Coordination Polymers with "4,4'-Oxybis" Core Ligands

Metal IonCo-LigandResulting Structure/Topology
Cd(II) 1,3-Benzenedicarboxylic acid (1,3-BDC)2D layer with (6⁴·8·10)(6) topology researchgate.net
Cu(II) 1,3-Benzenedicarboxylic acid (1,3-BDC)2D layer with (4·5·6)(4·5⁵·6³·7) topology researchgate.net
Ni(II) 2-(4-bromophenoxy)acetohydrazide1D polymeric chain with distorted octahedral geometry
Zn(II) 1,4-Benzenedicarboxylic acid (1,4-BDC)1D chain with (4³·6²·8)(4) topology researchgate.net

Covalent Adaptable Networks (CANs) are crosslinked polymers that can rearrange their network topology through reversible covalent bond exchange. researchgate.net This property allows them to be reprocessed, repaired, or recycled, combining the robustness of thermosets with the reprocessability of thermoplastics. The hydrazide groups of 4,4'-Oxybis(benzoylhydrazide) are ideal for creating CANs based on dynamic hydrazone or acylhydrazone chemistry.

These networks are formed by reacting a dihydrazide crosslinker, such as 4,4'-Oxybis(benzoylhydrazide), with polymers containing ketone or aldehyde functionalities. researchgate.net The reaction forms acylhydrazone bonds, which are dynamic covalent bonds that can be reversibly cleaved and reformed, often under acidic conditions or with thermal stimuli. researchgate.net The dynamic nature of these crosslinks allows the network to respond to external stimuli, enabling properties like stress relaxation, self-healing, and malleability. The rate of this dynamic exchange, and thus the material's properties, can be tuned by altering the chemical structure of the reactants or by using catalysts. savemyexams.com For example, hydrogels crosslinked with hydrazone bonds have been shown to have average stress relaxation times ranging from hours to months, depending on the specific hydrazone structure used. researchgate.net

Table 3: Properties of Hydrazone-Based Covalent Adaptable Networks

PropertyObservation
Crosslinking Chemistry Reversible reaction between hydrazide and aldehyde/ketone to form (acyl)hydrazone bonds. researchgate.net
Stimuli for Reversibility pH (acidic conditions), heat, catalysts. researchgate.netsavemyexams.com
Key Property Stress relaxation; time can be tuned from hours (4.01×10³ s) to months (2.78×10⁶ s). researchgate.net
Resulting Features Reprocessability, recyclability, self-healing, tunable viscoelasticity. savemyexams.com

Supramolecular polymers are long-chain structures formed and held together by directional and reversible non-covalent interactions, such as hydrogen bonding. The acylhydrazine group (-CO-NH-NH-CO-) is a particularly powerful motif for driving supramolecular assembly due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the C=O groups).

Research has shown that acylhydrazine units can form complex and robust, reticular (net-like) hydrogen-bonding networks. libretexts.org Unlike simple dimeric hydrogen bonds, these intricate networks involve each acylhydrazine group participating in multiple intermolecular hydrogen bonds, leading to materials with exceptional toughness and solvent resistance for a non-covalent system. libretexts.org A molecule like 4,4'-Oxybis(benzoylhydrazide), possessing two such groups at opposite ends of a flexible spacer, can act as a "linker" in a supramolecular polymer chain. These linkers can self-assemble into one-dimensional fibers or more complex three-dimensional networks, which can entrap solvent to form supramolecular gels. The formation and stability of these assemblies are sensitive to factors like solvent polarity and temperature, making them responsive materials.

Structure-Property Relationships in 4,4'-Oxybis(benzoylhydrazide)-Based Polymers

The incorporation of 4,4'-Oxybis(benzoylhydrazide) into polymer chains imparts a unique combination of properties, largely dictated by the monomer's inherent structural characteristics. The ether linkage between the two phenyl rings provides a degree of flexibility to the polymer backbone, while the hydrazide groups introduce polarity and the potential for hydrogen bonding. These molecular features significantly influence the macroscopic properties of the resulting polymers, including their morphology, solubility, and thermal stability.

Influence of Monomer Conformation on Polymer Morphology

The conformation of the 4,4'-Oxybis(benzoylhydrazide) monomer plays a crucial role in determining the morphology of the resulting polymers, particularly in poly(amide-hydrazide)s. The semi-rigid and bent structure of the monomer can disrupt the chain packing that is characteristic of fully aromatic polyamides, leading to polymers with altered crystallinity.

The morphology of polymers derived from 4,4'-Oxybis(benzoylhydrazide) can be further understood by examining their thermal and physical properties. The table below presents a comparison of the properties of a poly(amide-hydrazide) synthesized from bis-(4-aminobenzyl) hydrazide (BABH) and isophthaloyl chloride (IPC) with a copoly(amide-hydrazide) where 50 mol% of BABH is replaced by bis-(4-aminophenyl) ether (ODA).

Table 1: Properties of Poly(amide-hydrazide)s and Copoly(amide-hydrazide)s

Polymer Composition Inherent Viscosity (dL/g) Solubility in NMP X-ray Diffraction
BABH-IPC 0.93 Soluble with 4% LiCl Crystalline
(BABH)0.5-(ODA)0.5-IPC 0.68 Soluble Amorphous

Data sourced from Medhi, M, et al., Journal of Applied Polymer Science, 2010. ncl.res.in

The data clearly indicates that the introduction of a more flexible comonomer alongside the structured diamine leads to a less crystalline, more soluble polymer, highlighting the influence of monomer composition on the final polymer morphology.

Crosslinking Mechanisms and Network Formation

The hydrazide functional groups (-CONHNH2) of 4,4'-Oxybis(benzoylhydrazide) are reactive moieties that can participate in crosslinking reactions, leading to the formation of robust polymer networks. This crosslinking ability is particularly valuable in applications such as curing agents for epoxy resins and in the formation of hydrogels.

When used as a curing agent for epoxy resins, the active hydrogen atoms on the terminal amino groups of the hydrazide moiety react with the epoxy groups. This reaction is an addition reaction where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the epoxy ring, leading to the opening of the ring and the formation of a hydroxyl group and a covalent bond between the nitrogen and the carbon. threebond.co.jplongchangchemical.com As 4,4'-Oxybis(benzoylhydrazide) has two hydrazide groups, each with two active hydrogens, it can react with multiple epoxy groups, thereby acting as a crosslinker and forming a three-dimensional network.

The general mechanism for the curing of an epoxy resin with a dihydrazide can be summarized in the following steps:

Initial Ring Opening: The primary amine of the hydrazide group attacks an epoxy group, forming a secondary amine.

Further Reaction: The newly formed secondary amine can then react with another epoxy group, leading to a tertiary amine.

Network Formation: As each hydrazide group can react with two epoxy groups, and the monomer itself has two hydrazide groups, a densely crosslinked network is formed.

Another important crosslinking mechanism involving hydrazide groups is their reaction with anhydride (B1165640) functionalities. This reaction proceeds through the formation of an amic acid intermediate, which upon heating can cyclize to form a stable imide linkage. researchgate.net This type of reaction is utilized in the curing of anhydride-containing polymers, where the dihydrazide acts as a crosslinker, connecting different polymer chains.

The efficiency and extent of crosslinking can be influenced by factors such as temperature, the presence of catalysts, and the stoichiometry of the reactants. The formation of a well-developed network structure significantly enhances the mechanical properties, thermal stability, and chemical resistance of the final polymer.

Coordination Chemistry of 4,4 Oxybis Benzoylhydrazide

Ligand Design Principles of 4,4'-Oxybis(benzoylhydrazide)

The design of 4,4'-Oxybis(benzoylhydrazide) as a ligand is predicated on its ability to form stable chelate rings with metal ions, a fundamental principle in coordination chemistry. Its structure incorporates several key features that dictate its coordination behavior.

4,4'-Oxybis(benzoylhydrazide) is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The primary binding sites are the carbonyl oxygen atoms and the terminal amino nitrogen atoms of the hydrazide moieties. This arrangement allows the ligand to act as a chelating agent, forming stable five- or six-membered rings with a metal ion. The presence of two benzoylhydrazide units, linked by a flexible ether group, allows the ligand to bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The coordination can occur in a bidentate fashion through the oxygen and nitrogen atoms of a single hydrazide group, or in a tetradentate manner involving both hydrazide units coordinating to the same metal center. The flexible ether linkage can accommodate a wide range of coordination angles and distances, making it adaptable to the geometric preferences of various metal ions.

A critical aspect of the coordination chemistry of hydrazide-containing ligands is their ability to exhibit keto-enol tautomerism. In the solid state, 4,4'-Oxybis(benzoylhydrazide) predominantly exists in the keto form, characterized by a carbon-oxygen double bond (C=O). However, in solution and particularly upon coordination to a metal ion, it can tautomerize to the enol form, which contains a carbon-oxygen single bond (C-OH) and a carbon-nitrogen double bond (C=N).

This tautomerism has a profound impact on the ligand's coordination behavior. Coordination in the keto form occurs through the neutral carbonyl oxygen and the amino nitrogen. In contrast, coordination in the enol form involves the deprotonation of the hydroxyl group, leading to the formation of an anionic ligand that binds to the metal ion through the enolate oxygen and the azomethine nitrogen. This change in the electronic nature of the donor atoms can significantly influence the stability and reactivity of the resulting metal complex. The pH of the reaction medium and the nature of the metal ion are key factors in determining which tautomeric form is favored upon complexation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4,4'-Oxybis(benzoylhydrazide) typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

Bivalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) readily form complexes with benzohydrazide-based ligands. The synthesis of these complexes is generally achieved by mixing a solution of the metal salt (e.g., chloride, nitrate, or acetate) with a solution of 4,4'-Oxybis(benzoylhydrazide), often with gentle heating to facilitate the reaction. The resulting complexes often precipitate from the solution and can be isolated by filtration. The molar ratio of metal to ligand used in the synthesis can direct the formation of either mononuclear or polynuclear species. For instance, a 1:2 metal-to-ligand ratio often favors the formation of mononuclear complexes where two ligand molecules coordinate to a single metal center.

Table 1: Examples of Bivalent Metal Complexes with Benzohydrazide-Related Ligands

Metal IonLigand TypeResulting Complex StoichiometryReference
Co(II)Aroylhydrazonemonoxime[Co(LH)₂]
Ni(II)2-(benzyloxy)benzoylhydrazone[Ni(L)₂]
Cu(II)2-oxybenzaldehyde benzhydrazonato[Cu₂(LH)₂]
Zn(II)Benzohydrazide (B10538) derivativesBinuclear complexes

The coordination geometry of the metal center in complexes of 4,4'-Oxybis(benzoylhydrazide) is determined by several factors, including the coordination number of the metal ion, its electronic configuration, and the steric constraints imposed by the ligand. Based on studies of similar ligands, bivalent metal ions can adopt various geometries.

Octahedral Geometry: This is a common coordination geometry for metal ions with a coordination number of six. In the case of 4,4'-Oxybis(benzoylhydrazide), an octahedral geometry can be achieved when the ligand acts in a tetradentate fashion, with two additional solvent molecules or anions occupying the remaining coordination sites. Alternatively, two bidentate ligand molecules can coordinate to the metal center.

Square Planar Geometry: This geometry is often observed for d⁸ metal ions such as Ni(II) and is also common for Cu(II) complexes. It involves the coordination of the metal ion in a plane with four donor atoms from one or more ligand molecules.

Tetrahedral Geometry: This geometry is typical for metal ions with a coordination number of four, such as Zn(II). The flexible nature of the 4,4'-Oxybis(benzoylhydrazide) ligand can accommodate the bond angles required for a tetrahedral arrangement.

Table 2: Expected Coordination Geometries for Bivalent Metal Complexes

Metal IonTypical Coordination NumberExpected Geometry
Co(II)4, 6Tetrahedral, Octahedral
Ni(II)4, 6Square Planar, Octahedral
Cu(II)4, 5, 6Square Planar, Square Pyramidal, Distorted Octahedral
Zn(II)4Tetrahedral

This table is based on general principles of coordination chemistry and data from related complexes.

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes of 4,4'-Oxybis(benzoylhydrazide).

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the C=O and N-H groups are expected to shift. A shift of the ν(C=O) band to a lower frequency is indicative of coordination through the carbonyl oxygen. Similarly, changes in the ν(N-H) stretching and bending vibrations suggest the involvement of the nitrogen atom in coordination. The appearance of new bands in the low-frequency region can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. The chemical shifts of the protons and carbons near the coordination sites will be affected by the metal ion. The disappearance of the N-H proton signal upon complexation can be evidence of deprotonation and coordination in the enol form.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide insights into the coordination geometry of the metal ion. The d-d transitions of the metal ions are sensitive to the ligand field environment. For example, the position and intensity of these bands can help distinguish between octahedral and tetrahedral geometries for Co(II) and Ni(II) complexes. The appearance of new charge-transfer bands, which are typically more intense than d-d transitions, is also a strong indication of complex formation.

Table 3: Expected Spectroscopic Changes upon Complexation

Spectroscopic TechniqueKey ObservablesInterpretation
IR Spectroscopy Shift in ν(C=O) and ν(N-H) bands. Appearance of new ν(M-O) and ν(M-N) bands.Confirmation of coordination through carbonyl oxygen and amino nitrogen.
NMR Spectroscopy Shift in the resonance of protons and carbons near the binding sites. Disappearance of the N-H proton signal.Elucidation of the solution-state structure. Evidence for coordination in the enolate form.
UV-Vis Spectroscopy Appearance of d-d transition bands and charge-transfer bands.Determination of the coordination geometry and electronic structure of the metal center.

This table summarizes the generally expected spectroscopic changes based on the coordination chemistry of similar hydrazide ligands.

Metal-Organic Frameworks (MOFs) and Coordination Networks

The structural characteristics of 4,4'-Oxybis(benzoylhydrazide), featuring two benzoylhydrazide moieties connected by a flexible ether linkage, make it a candidate for constructing complex coordination architectures. The hydrazide group (-CONHNH2) offers multiple donor atoms (carbonyl oxygen and terminal amine nitrogen) that can coordinate with metal ions.

Self-Assembly of 4,4'-Oxybis(benzoylhydrazide) into Coordination Frameworks

The self-assembly process in coordination chemistry involves the spontaneous organization of metal ions and organic ligands into ordered structures. For ligands like 4,4'-Oxybis(benzoylhydrazide), this process is driven by the formation of coordinate bonds between the metal centers and the donor atoms of the hydrazide groups.

General principles derived from related hydrazide compounds suggest that the coordination can occur in several ways. The hydrazide group can act as a bidentate chelating agent, coordinating to a single metal center through both the carbonyl oxygen and the primary amine nitrogen, forming a stable five-membered ring. This mode of coordination is common for various mono- and dihydrazides.

Table 1: Potential Coordination Modes of the Hydrazide Group

Coordination Mode Description
Monodentate Coordination through either the carbonyl oxygen or the amine nitrogen.
Bidentate Chelating Coordination to a single metal ion via both the carbonyl oxygen and the amine nitrogen, forming a five-membered metallocycle.

This table illustrates general coordination behaviors of hydrazide functionalities.

Bridging Ligand Functionality in Extended Structures

The presence of two separate benzoylhydrazide units within one molecule allows 4,4'-Oxybis(benzoylhydrazide) to function as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. In such arrangements, each hydrazide group can coordinate to a different metal ion, propagating the structure.

When acting as a bis-bidentate bridging ligand, 4,4'-Oxybis(benzoylhydrazide) can link metal centers to form polymeric chains or layers. The flexibility of the central ether bond (C-O-C) can influence the final topology of the coordination polymer by allowing the two benzoylhydrazide arms to adopt various angles relative to each other. This can lead to diverse structural outcomes, from simple linear chains to more complex, interwoven frameworks. The specific structure is also dependent on factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, and the reaction conditions.

Catalytic Applications of 4,4'-Oxybis(benzoylhydrazide) Coordination Complexes

While the coordination chemistry of 4,4'-Oxybis(benzoylhydrazide) holds potential for creating novel structures, specific, detailed research into the catalytic applications of its coordination complexes is not extensively documented in publicly available literature. The following sections outline the general potential for such applications based on the principles of catalysis involving metal complexes.

Homogeneous and Heterogeneous Catalysis

Coordination complexes of 4,4'-Oxybis(benzoylhydrazide) could theoretically be employed in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: Discrete, soluble metal complexes of 4,4'-Oxybis(benzoylhydrazide) could catalyze reactions in the solution phase. The ligand could influence the catalytic activity by modifying the electronic properties and steric environment of the metal center.

Heterogeneous Catalysis: If 4,4'-Oxybis(benzoylhydrazide) is incorporated into an insoluble MOF or coordination polymer, the resulting material could act as a heterogeneous catalyst. The porous nature of a MOF could allow for size-selective catalysis, and the solid nature of the catalyst would facilitate easy separation from the reaction products.

Mechanistic Aspects of Catalytic Cycles

The mechanism of any catalytic cycle involving a 4,4'-Oxybis(benzoylhydrazide) complex would be highly dependent on the specific metal ion and the reaction being catalyzed. Generally, the catalytic cycle would involve the substrate coordinating to the metal center, where it is activated for transformation. The ligand would remain coordinated to the metal, serving to stabilize the complex and modulate its reactivity throughout the cycle. The hydrazide moiety could participate directly in the reaction, for example, through proton transfer, or indirectly by influencing the redox potential of the metal center.

Supramolecular Chemistry Involving 4,4 Oxybis Benzoylhydrazide

Hydrogen Bonding Networks in 4,4'-Oxybis(benzoylhydrazide) Systems

Hydrogen bonds are highly directional and specific non-covalent interactions that play a dominant role in the self-assembly of molecules containing hydrazide groups. nih.gov The strength of these bonds can range significantly, allowing for the formation of stable yet dynamic structures. nih.gov In 4,4'-Oxybis(benzoylhydrazide), both intramolecular and intermolecular hydrogen bonds are critical in defining its conformation and crystal packing.

Intramolecular hydrogen bonds, which occur within a single molecule, can play a role in establishing the conformation of the benzoylhydrazide fragments. While less common than in systems with ortho-substituents, a weak hydrogen bond could potentially form between the amide proton (N-H) and the ether oxygen atom. However, this would depend heavily on the torsional angles of the molecule, and the formation of more stable intermolecular bonds is generally favored. The primary conformational characteristic is dictated by the rotation around the various single bonds within the molecule. nih.gov

Intermolecular hydrogen bonds are the primary driving force for the self-assembly of benzoylhydrazide derivatives. The hydrazide moiety (–C=O–NH–NH2) contains excellent hydrogen bond donors (N–H groups) and a primary acceptor (the carbonyl oxygen, C=O). This leads to the formation of robust and predictable hydrogen-bonding patterns, known as synthons, which direct the assembly of molecules into larger, ordered structures. nih.gov

Below is a table summarizing typical hydrogen bond geometries found in related benzohydrazide (B10538) crystal structures, which are indicative of the interactions expected in 4,4'-Oxybis(benzoylhydrazide) systems.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
N—H···O0.862.102.94164 nih.gov
N—H···N0.892.253.11163 researchgate.net
N—H···O0.892.122.97160 researchgate.net

Non-Covalent Interactions and Self-Assembly Processes

The 4,4'-Oxybis(benzoylhydrazide) molecule contains two phenyl rings, which are capable of engaging in π-π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings and contribute significantly to the cohesive energy of the crystal lattice. researchgate.net In the solid state, π-π stacking typically occurs between molecules arranged in adjacent hydrogen-bonded chains or layers, helping to organize the structure in three dimensions. researchgate.net

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. rsc.org The flexible, V-shaped structure of 4,4'-Oxybis(benzoylhydrazide), combined with its hydrogen-bonding capabilities, gives it the potential to act as a molecular host. Its cavity could potentially encapsulate small guest molecules, with the phenyl rings providing a hydrophobic environment and the hydrazide groups offering specific interaction sites.

Conversely, the molecule could act as a guest, fitting into the larger cavities of macrocyclic hosts like cucurbiturils or cyclodextrins. nih.gov The ability of a molecule to recognize and bind a specific guest is the foundation of molecular recognition. rsc.org While the host-guest chemistry of 4,4'-Oxybis(benzoylhydrazide) is not extensively documented, its functional groups are analogous to those used in the design of synthetic receptors and self-healing materials based on host-guest interactions. rsc.orgnih.gov

Crystal Engineering and Solid-State Structures

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov The benzoylhydrazide moiety is a powerful and reliable structural motif in crystal engineering due to its strong and directional hydrogen-bonding capabilities. nih.govnih.gov

The structure of 4,4'-Oxybis(benzoylhydrazide) offers several design elements for the crystal engineer.

Reliable Synthons: The N—H···O hydrogen bonds form predictable patterns, reliably producing chains or sheets. researchgate.netnih.gov

Structural Flexibility: The central ether linkage (–O–) provides significant conformational flexibility compared to rigid linkers. This allows the two benzoylhydrazide "arms" to adopt different orientations, leading to diverse packing arrangements such as linear, bent, or folded supramolecular structures.

Hierarchical Assembly: The combination of strong, directional hydrogen bonds and weaker, less-directional π-π stacking and van der Waals forces allows for the hierarchical construction of complex three-dimensional networks. nih.govmdpi.com

By modifying the aromatic rings with different substituents, it is possible to fine-tune the intermolecular interactions to control the resulting solid-state architecture and its physical properties. Studies on similar molecules demonstrate that even small changes can lead to different packing motifs, such as mono-periodic arrangements versus more complex layered structures, highlighting the delicate balance of forces that governs the supramolecular assembly. researchgate.netnih.gov

Theoretical and Computational Studies of 4,4 Oxybis Benzoylhydrazide

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic structure and properties. These ab initio or semi-empirical methods are foundational for understanding molecular behavior.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. as-proceeding.com It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy configuration. researchgate.net During structural optimization, bond lengths, bond angles, and dihedral angles are adjusted until a stationary point on the potential energy surface is located.

Once the geometry is optimized, DFT calculations can accurately predict a range of electronic properties. Studies on similar hydrazide-sulfonamide hybrids and other derivatives have used DFT to compute ground-state geometries and other properties. nih.gov Key electronic descriptors that can be derived include:

Atomic Charges: These charges, often calculated using methods like Mulliken population analysis, reveal the electron distribution across the molecule and identify potential sites for electrophilic and nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). as-proceeding.com

Below is a representative table of parameters that would be obtained from a DFT geometry optimization and electronic property calculation for a molecule like 4,4'-Oxybis(benzoylhydrazide), based on typical values for related structures.

ParameterRepresentative ValueDescription
Total EnergyVaries (e.g., in Hartrees)The total electronic energy of the molecule in its optimized, ground state.
Dipole MomentVaries (e.g., in Debye)A measure of the molecule's overall polarity.
C=O Bond Length~1.23 ÅThe distance between the carbon and oxygen atoms of the carbonyl group.
N-N Bond Length~1.39 ÅThe distance between the two nitrogen atoms of the hydrazide group.
C-O-C Bond Angle~118-120°The angle formed by the central ether linkage.

This table is illustrative and shows the types of data generated by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy level corresponds to a better electron-donating capability.

LUMO: The innermost orbital devoid of electrons, which acts as an electron acceptor. A lower LUMO energy level indicates a better electron-accepting ability.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. as-proceeding.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. mdpi.com

Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical potential, hardness, and softness, further quantify the reactivity of the molecule. DFT calculations on various fatty hydrazide derivatives have shown that their inhibitive properties correlate with these electronic parameters, with HOMO-LUMO gaps ranging from 4.40 to 7.61 eV. nih.gov

ParameterFormulaDescriptionRepresentative Value (eV)
EHOMO-Energy of the Highest Occupied Molecular Orbital-6.5
ELUMO-Energy of the Lowest Unoccupied Molecular Orbital-1.5
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability5.0
Ionization Potential (I)-EHOMOThe energy required to remove an electron.6.5
Electron Affinity (A)-ELUMOThe energy released when an electron is added.1.5
Global Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.2.5
Global Softness (S)1 / (2η)The reciprocal of hardness, indicating polarizability.0.2

This table provides illustrative values for FMO analysis based on similar hydrazide compounds. mdpi.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their electronically excited states. chemrxiv.org It is a powerful tool for simulating and interpreting electronic absorption spectra, such as UV-Visible spectra. sigmaaldrich.com

By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) of a molecule. nih.gov This allows for the assignment of specific electronic transitions observed in experimental spectra, such as n → π* or π → π* transitions. This theoretical approach can validate experimental findings and provide a deeper understanding of the molecule's electronic behavior upon light absorption. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a dynamic view of molecular behavior, offering insights that are complementary to the static picture from quantum chemical calculations.

The structure of a flexible molecule like 4,4'-Oxybis(benzoylhydrazide) is not static but exists as an ensemble of different conformations. MD simulations are ideal for exploring this conformational landscape. mdpi.com By simulating the molecule's movement over a period (from nanoseconds to microseconds), researchers can identify preferred spatial arrangements and the energy barriers between them. nih.gov

Key analyses in these simulations include:

Root Mean Square Deviation (RMSD): This parameter tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD plot indicates that the simulation has reached equilibrium, while large fluctuations can signify conformational changes. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility, while low values point to more rigid parts of the structure. nih.gov

Such studies on other complex molecules have revealed how binding to other proteins or changes in the environment can alter a molecule's flexibility and conformational state. nih.gov

MD simulations are also exceptionally useful for studying the non-covalent interactions between molecules, either with other molecules of the same type (self-aggregation) or with solvent molecules. dovepress.com These interactions, such as hydrogen bonds and van der Waals forces, govern many of the macroscopic properties of a substance.

Simulations can quantify the dynamics of these interactions. For instance, the number and lifetime of hydrogen bonds between the hydrazide groups and a protic solvent can be tracked throughout the simulation. nih.gov Furthermore, the interaction energy between molecules can be calculated, providing a measure of the strength of their association. nih.gov This information is critical for understanding how 4,4'-Oxybis(benzoylhydrazide) might behave in different environments.

Force Field Development and Parameterization for Complex Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structure, dynamics, and interactions of molecular systems at an atomic level. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and associated parameters that describe the potential energy of the system as a function of its atomic coordinates. For novel or complex molecules such as 4,4'-Oxybis(benzoylhydrazide), for which specific force field parameters may not be available in standard databases, a systematic parameterization process is required.

While dedicated force field parameterization studies for 4,4'-Oxybis(benzoylhydrazide) are not extensively documented in publicly available literature, a robust parameter set can be developed by leveraging established methodologies applied to analogous chemical structures, such as aromatic ethers, amides, and polymers. nih.govnih.gov Force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) and CHARMM (Chemistry at Harvard Molecular Mechanics) are often used as a basis due to their broad coverage of organic functional groups. nih.govsklogwiki.org

The development process typically involves a multi-step workflow that combines quantum mechanical (QM) calculations with empirical data fitting to ensure the accurate representation of molecular behavior. addlink.es

Parameterization Workflow:

Initial Parameter Assignment: The process begins by assigning initial parameters based on analogy. Atom types are defined for each element in its specific chemical environment within 4,4'-Oxybis(benzoylhydrazide). For instance, distinct atom types are assigned to carbons in the aromatic ring, the carbonyl carbon, the ether oxygen, and the nitrogens of the hydrazide group. Existing parameters for these atom types are sourced from well-established force fields like the CHARMM General Force Field (CGenFF) or COMPASS. nih.govcmu.edu

Quantum Mechanical Calculations: High-level QM calculations, typically using Density Functional Theory (DFT), are performed on the molecule or representative fragments. These calculations provide crucial target data for refining the force field parameters. nih.gov Key QM-derived data includes:

Optimized Geometries: To determine equilibrium bond lengths and angles.

Vibrational Frequencies: To refine the force constants for bond stretching and angle bending terms.

Potential Energy Scans: Rotations around key dihedral angles (e.g., the C-O-C-C of the ether linkage and the C-N-N-C of the hydrazide moiety) are scanned to map the energetic landscape. This is critical for accurately modeling the molecule's conformational flexibility. acs.org

Electrostatic Potential (ESP): The ESP is calculated to derive the partial atomic charges, which govern electrostatic interactions. nih.gov

Parameter Fitting and Refinement: The parameters in the force field's energy functions are systematically adjusted to reproduce the target QM data. Dihedral term parameters, for example, are optimized to fit the potential energy scans. frontiersin.org Non-bonded parameters, which include van der Waals terms (often represented by a Lennard-Jones potential), may be further refined by comparing simulation results of bulk properties (e.g., liquid density, heat of vaporization) with experimental data for the target molecule or structurally similar compounds. nih.gov

Validation: The final, newly developed force field is validated by performing MD simulations and comparing the computed macroscopic properties against experimental measurements. For a molecule like 4,4'-Oxybis(benzoylhydrazide), this would involve simulating its crystalline state to check for reproduction of the experimental unit cell dimensions and density, or simulating its amorphous state to compare with thermal properties. nih.gov

The tables below illustrate the types of parameters that are defined during this process.

Table 1: Representative Atom Type Definitions for 4,4'-Oxybis(benzoylhydrazide) This table shows a hypothetical classification of atom types, a necessary first step for assigning force field parameters.

Atom in StructureHypothetical Atom TypeDescription
Aromatic Ring CarboncaSp2 carbon in a benzene (B151609) ring
Aromatic Ring HydrogenhaHydrogen bonded to an aromatic carbon
Ether OxygenoeOxygen in a diaryl ether linkage (C-O-C)
Carbonyl CarboncSp2 carbon in a carbonyl group (C=O)
Carbonyl OxygenoSp2 oxygen in a carbonyl group (C=O)
Hydrazide Nitrogen (NH)nhNitrogen in an amide/hydrazide group bonded to hydrogen
Hydrazide Nitrogen (N)nnNitrogen in a hydrazide group bonded to another nitrogen
Amide HydrogenhHydrogen bonded to an amide/hydrazide nitrogen

Table 2: Illustrative Force Field Parameters for Key Interactions in 4,4'-Oxybis(benzoylhydrazide) Note: The values presented are representative examples based on common force fields for analogous functional groups and are not from a published parameter set for this specific molecule. They serve to illustrate the components of a force field.

Parameter TypeAtoms Involved (by Type)Example Value (Force Constant)Example Value (Equilibrium)
Bond Stretchca - oe310 kcal mol-1 Å-21.38 Å
Bond Stretchc - nn480 kcal mol-1 Å-21.35 Å
Bond Stretchnn - nh350 kcal mol-1 Å-21.42 Å
Angle Bendca - oe - ca65 kcal mol-1 rad-2118.0°
Angle Bendo - c - nn80 kcal mol-1 rad-2121.0°
Angle Bendc - nn - nh55 kcal mol-1 rad-2120.0°
Dihedral Torsionca - ca - oe - caV2 = 2.5 kcal mol-1180.0° (Periodicity 2)
Dihedral Torsiono - c - nn - nhV2 = 5.0 kcal mol-1180.0° (Periodicity 2)

Advanced Material Synthesis and Functionalization with 4,4 Oxybis Benzoylhydrazide

Integration into Responsive Materials

The incorporation of 4,4'-Oxybis(benzoylhydrazide) into polymer matrices is a key strategy for creating materials that can adapt to their environment. The reactivity of the terminal hydrazide groups is central to this functionality, enabling the formation of dynamic networks that respond to specific triggers.

Stimuli-responsive polymers, often called "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external triggers. nih.govijbpas.com The benzoylhydrazide group is particularly useful for creating pH-responsive systems. This responsivity is based on the formation of the acylhydrazone bond, which results from the reaction between a hydrazide (like that in 4,4'-Oxybis(benzoylhydrazide)) and an aldehyde or ketone. researchgate.net

The key feature of the acylhydrazone bond is its reversibility under acidic conditions. mdpi.com In neutral or basic environments, the bond is stable, allowing for the formation of robust polymer networks or hydrogels. However, when the pH drops, the equilibrium shifts, leading to the cleavage of the acylhydrazone linkage. This reversible bond formation and cleavage can be harnessed to control material properties. For instance, a hydrogel cross-linked with acylhydrazone bonds will swell or dissolve in an acidic environment and can re-form when the pH is returned to neutral. researchgate.net This behavior is critical for applications where triggered disassembly is required. rsc.orgmdpi.commdpi.com

The integration of 4,4'-Oxybis(benzoylhydrazide) as a crosslinker in polymers containing aldehyde groups can thus yield materials with precisely controlled pH-dependent behavior. The response of such polymers is dictated by the kinetics of acylhydrazone bond exchange, which is fastest at physiological pH. mdpi.com

Table 1: pH-Responsive Behavior in Acylhydrazone-Based Polymers This table is a representative example based on the principles of acylhydrazone chemistry.

StimulusAcylhydrazone Bond StatePolymer Network StateMacroscopic Material Response
Acidic pH (e.g., pH < 6)Cleavage Favored (Dynamic Exchange)Disassembled / WeakenedDissolution, Swelling, Softening
Neutral/Basic pH (e.g., pH ≥ 7)Formation Favored (Stable)Assembled / Cross-linkedGelation, Network Formation, Stiffening

The principle of dynamic covalent chemistry that confers stimuli-responsiveness also enables the creation of self-healing materials. researchgate.netplasticsengineering.org Intrinsic self-healing polymers can repair damage autonomously through the reversible formation and breaking of chemical bonds. mdpi.comresearchgate.net The acylhydrazone bond formed from benzoylhydrazide is an ideal candidate for this purpose due to its dynamic nature. researchgate.netmdpi.com

When a polymer network cross-linked via acylhydrazone linkages is cut or cracked, the bonds across the damaged interface are severed. However, because the bonds are reversible, they can reform when the fractured surfaces are brought back into contact. The terminal hydrazide and aldehyde/ketone groups on either side of the crack can react, re-establishing the covalent cross-links and restoring the material's integrity. This healing process can often be accelerated by a catalyst or a change in conditions, such as mild heating, which increases chain mobility and the rate of bond exchange. researchgate.netrsc.org

Utilizing a bifunctional crosslinker like 4,4'-Oxybis(benzoylhydrazide) allows for the creation of a robust network where each molecule can form two dynamic linkages, contributing to both the structural integrity and the healing capability of the final material. nih.gov

Table 2: Research Findings on Acylhydrazone-Based Self-Healing Hydrogels Data is illustrative of typical findings in the field.

Polymer SystemHealing ConditionsHealing TimeHealing Efficiency (Recovery of Storage Modulus)Reference Principle
Dialdehyde Cellulose Nanocrystals + Hydrazide-Functionalized POEGMApH 6.0, Room Temperature~8 hours~100% researchgate.net
Oxidized Sodium Alginate + N-carboxyethyl chitosan (B1678972) / Adipic acid dihydrazidePhysiological Conditions (pH 7.4, 37°C)~6 hoursMaintained Integrity after Injection researchgate.net

Surface Functionalization Strategies

Modifying the surface properties of substrates is crucial for applications ranging from biocompatible implants to advanced sensors. 4,4'-Oxybis(benzoylhydrazide) offers a versatile platform for surface functionalization through both covalent and non-covalent methods. purdue.edunih.gov

Covalent grafting ensures the robust and stable attachment of molecules to a surface. nih.govcanterbury.ac.nzmanchester.ac.uk The hydrazide groups of 4,4'-Oxybis(benzoylhydrazide) can be used to anchor the molecule to substrates that have been pre-functionalized with aldehyde or ketone groups. The resulting acylhydrazone bond provides a strong covalent link between the substrate and the molecule.

This strategy allows for the introduction of new functionalities to the surface. For example, after one hydrazide group has reacted with the surface, the second, unreacted hydrazide group at the other end of the molecule is available for further chemical modification. This could involve attaching biomolecules, polymers, or other functional moieties. This two-step process provides a high degree of control over the final surface chemistry. researchgate.netrsc.org

Beyond covalent bonds, molecules can be attached to surfaces through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The benzoylhydrazide moiety contains hydrogen bond donors (-NH) and acceptors (C=O), making 4,4'-Oxybis(benzoylhydrazide) capable of participating in directed self-assembly on various substrates. rsc.org

These non-covalent interactions can drive the formation of organized, layered structures on a surface. For instance, the molecule could form a self-assembled monolayer (SAM) on a suitable substrate, altering its surface properties like wettability or adhesiveness. While not as robust as covalent grafting, non-covalent assembly is often simpler to perform and can be reversible, offering another route to functional surface design.

Nanomaterial Hybridization

Hybrid materials that combine organic molecules with inorganic nanomaterials often exhibit synergistic properties that surpass those of the individual components. nih.govnih.govrsc.orgmdpi.com The benzoylhydrazide groups of 4,4'-Oxybis(benzoylhydrazide) serve as excellent functionalities for creating such organic-inorganic hybrids.

The hydrazide moiety can be used to functionalize the surface of pre-existing nanoparticles. For example, magnetic nanoparticles can be coated with a silica (B1680970) shell, which is then functionalized with groups that can react with 4,4'-Oxybis(benzoylhydrazide). This process grafts the molecule onto the nanoparticle surface, introducing reactive sites for further conjugation or providing specific binding capabilities. nih.govrsc.orgorgchemres.org

Furthermore, the ability of hydrazide and related groups to coordinate with metal ions makes 4,4'-Oxybis(benzoylhydrazide) a potential organic linker for the synthesis of nanoscale coordination polymers (NCPs) or metal-organic frameworks (MOFs). acs.orgnih.govnih.gov In this approach, the organic molecule acts as a bridge between metal centers, leading to the self-assembly of a structured, often porous, nanomaterial. These hybrid nanomaterials have diverse potential applications, including in catalysis, sensing, and targeted delivery systems.

Table 3: Examples of Hydrazide-Functionalized Nanomaterial Systems

Nanomaterial CoreFunctionalization StrategyRole of Hydrazide GroupPotential ApplicationReference Principle
Fe₃O₄ (Magnetic Nanoparticle)Grafting of polymer brushes with pendant hydrazide groupsCovalent binding site for specific biomolecules (glycopeptides)Bioseparation, Diagnostics rsc.org
Mesoporous Silica (MSN)Reaction of surface amino groups with benzoyl chloride (forms amide, conceptually similar to hydrazide reactivity)Forms a pH-sensitive bond to load and release active agentsCorrosion Inhibition unina.it
Metal Ions (e.g., Zn²⁺, Fe²⁺)Coordination with hydrazide or similar N-containing linkersActs as a bridging ligand to form the frameworkGas Storage, Catalysis acs.orgnih.gov

Composite Material Fabrication

The compound 4,4'-Oxybis(benzoylhydrazide) serves as a crucial monomer in the synthesis of advanced polymers, particularly aromatic polyhydrazides. These polymers are structurally analogous to aromatic polyamides (aramids) and are prized for their exceptional thermal stability and mechanical strength. mdpi.com The fabrication of composite materials using polymers derived from 4,4'-Oxybis(benzoylhydrazide) typically involves a multi-step process beginning with polymerization, followed by fiber formation, and culminating in the integration of these fibers into a matrix material.

Through a polycondensation reaction, 4,4'-Oxybis(benzoylhydrazide) is reacted with aromatic dicarboxylic acid chlorides. This process creates long-chain aromatic polyhydrazide polymers. The rigid, linear structure of these polymer chains, facilitated by the aromatic rings and hydrogen bonding between the hydrazide linkages, is responsible for their outstanding properties. mdpi.com

Once synthesized, these polymers are spun into high-performance fibers. These fibers exhibit a unique combination of high tensile strength, high modulus, and excellent thermal resistance, making them ideal reinforcing agents. alfa-chemistry.com They are used to create fiber-reinforced polymer (FRP) composites, where the polyhydrazide fibers are embedded within a polymer matrix, such as an epoxy resin. chemicalbook.com The integration of these fibers significantly enhances the performance of the resulting composite material, imparting properties such as:

High Strength-to-Weight Ratio: The composites are exceptionally strong yet lightweight. alfa-chemistry.com

Impact Resistance: Aramid-like fiber composites demonstrate superior impact resistance, in some cases up to five times that of carbon fiber composites. alfa-chemistry.com

Thermal Stability: The fibers maintain their mechanical integrity over a wide range of temperatures. chemicalbook.comresearchgate.net

Abrasion Resistance: These composites are highly resistant to wear and abrasion. alfa-chemistry.com

These high-performance composites are utilized in demanding applications, including aerospace components, ballistic protection, and industrial materials where durability and low weight are critical. chemicalbook.comacademicstrive.com

Table 1: Comparative Properties of Reinforcing Fibers

MaterialUltimate Strength (MPa)Density (g/cm³)Strength-to-Weight Ratio (kN·m/kg)
Aramid/Polyhydrazide Fiber27571.442514
Carbon Fiber41371.752457
S-Glass Fiber47102.471906
E-Glass Fiber34502.571307

Data sourced from comparative analysis of high-performance fibers. alfa-chemistry.com

Design of Functional Nanostructures

Polymers synthesized from 4,4'-Oxybis(benzoylhydrazide) are not only used for macroscopic fibers but also serve as the building blocks for sophisticated functional nanostructures. The primary method for fabricating these structures is electrospinning, a versatile and scalable technique for producing nanofibers with diameters typically ranging from tens to hundreds of nanometers. mdpi.com

In the electrospinning process, a solution of the aromatic polyhydrazide polymer is loaded into a syringe and subjected to a high-voltage electric field. mdpi.com This electric field overcomes the surface tension of the polymer solution, causing a liquid jet to erupt from the syringe tip. As this jet travels towards a grounded collector, the solvent evaporates, and the jet is stretched and elongated into an extremely fine, solid nanofiber. The accumulation of these fibers on the collector results in a non-woven, highly porous nanofibrous membrane. mdpi.com

These electrospun nanofibrous membranes possess several key characteristics that make them suitable for advanced applications:

High Surface-Area-to-Volume Ratio: The nanoscale diameter of the fibers creates a vast surface area within a small volume, which is advantageous for applications involving surface interactions. nih.gov

High Porosity: The non-woven structure of the membrane results in a highly porous material.

Functionalizability: The hydrazide groups (-CO-NH-NH-) present in the polymer backbone derived from 4,4'-Oxybis(benzoylhydrazide) provide reactive sites. mdpi.com These sites can be used for post-synthesis modification, allowing for the covalent attachment of various functional molecules. This functionalization can tailor the nanostructure's properties for specific applications, such as creating sensors or specialized filtration membranes. nih.gov

The ability to control fiber diameter and membrane morphology by adjusting electrospinning parameters, combined with the inherent chemical functionality of the polyhydrazide, allows for the precise design of nanostructures for use in filtration, biomedical scaffolds, and advanced electronics. kaust.edu.samdpi.com

Table 2: Typical Electrospinning Parameters for High-Performance Aromatic Polymers

ParameterTypical RangeEffect on Nanofibers
Polymer Concentration9 - 20 wt%Affects solution viscosity and fiber diameter; higher concentrations can lead to larger diameters.
Applied Voltage15 - 25 kVHigher voltage generally leads to a higher ejection rate and can result in smaller fiber diameters.
Flow Rate0.1 - 1.0 mL/hA lower flow rate is often preferred to ensure complete solvent evaporation and produce uniform, bead-free fibers.
Tip-to-Collector Distance10 - 20 cmMust be sufficient to allow for solvent evaporation and fiber solidification before reaching the collector.

Data based on literature values for electrospinning of high-performance polymers like aramids. mdpi.com

Mechanistic Studies of Reactions Involving 4,4 Oxybis Benzoylhydrazide

Decomposition Pathways and Products

Specific studies detailing the decomposition pathways and the resultant products for 4,4'-Oxybis(benzoylhydrazide) are not readily found in the reviewed scientific literature. The thermal decomposition of hydrazide compounds can be complex, often involving the cleavage of the nitrogen-nitrogen bond and the carbon-nitrogen bond of the hydrazide moiety. The resulting fragments can then undergo a series of further reactions, including rearrangements and radical-based processes.

For aromatic hydrazides in general, thermal decomposition can lead to the formation of carboxylic acids, nitrogen gas, and aromatic compounds. However, without specific experimental data for 4,4'-Oxybis(benzoylhydrazide), the exact nature and distribution of its decomposition products remain speculative.

Reaction Kinetics and Thermodynamics

Comprehensive studies on the reaction kinetics of 4,4'-Oxybis(benzoylhydrazide) are not available in the surveyed literature. Such studies would typically involve determining the rate laws, rate constants, and activation energies for its various reactions, such as thermal decomposition or hydrolysis.

However, some thermodynamic data for the compound has been reported. The following table summarizes key thermodynamic parameters for 4,4'-Oxybis(benzoylhydrazide).

Interactive Table: Thermodynamic Properties of 4,4'-Oxybis(benzoylhydrazide)

Thermodynamic ParameterSymbolValueUnit
Standard solid enthalpy of combustionΔcH°solid-6970kJ/mol
Ideal gas heat capacityCp,gas460.29J/mol·K
Standard Gibbs free energy of formationΔfG°165.4kJ/mol
Enthalpy of formation at standard conditions (gas)ΔfH°gas-132.89kJ/mol
Solid phase enthalpy of formation at standard conditionsΔfH°solid-320.9kJ/mol
Enthalpy of fusion at standard conditionsΔfusH°63.3kJ/mol
Enthalpy of vaporization at standard conditionsΔvapH°124.7kJ/mol

Data sourced from Cheméo (2023). chemeo.com

Influence of Activators and Environmental Conditions

There is a lack of specific research in the public domain concerning the influence of activators and environmental conditions on the reactions of 4,4'-Oxybis(benzoylhydrazide). For related compounds like hydrazides used as blowing agents, activators such as metal oxides and urea (B33335) can significantly lower the decomposition temperature and influence the rate of gas evolution. Environmental factors such as pH, solvent polarity, and the presence of oxidizing or reducing agents would also be expected to impact the reactivity and stability of the hydrazide functional groups. However, without dedicated studies on 4,4'-Oxybis(benzoylhydrazide), these effects can only be inferred from the general behavior of similar compounds.

Role of Intermediate Species in Reaction Mechanisms

The role of specific intermediate species in the reaction mechanisms of 4,4'-Oxybis(benzoylhydrazide) has not been detailed in the available literature. For many reactions involving hydrazides, the formation of radical species, such as hydrazyl radicals (R-NH-N•-R'), and ionic species, like acyl-diazene or enolate intermediates, is often postulated. These intermediates are typically highly reactive and transient, making their direct detection and characterization challenging. Elucidating the precise nature and behavior of such intermediates for 4,4'-Oxybis(benzoylhydrazide) would require advanced analytical techniques, such as electron paramagnetic resonance (EPR) spectroscopy for radical detection or time-resolved spectroscopic methods.

Analytical Techniques for the Characterization of 4,4 Oxybis Benzoylhydrazide and Its Derived Materials

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure and bonding within 4,4'-Oxybis(benzoylhydrazide).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4,4'-Oxybis(benzoylhydrazide), distinct signals are expected for the aromatic protons and the hydrazide (-NH-NH₂) protons. The aromatic protons, located on the two phenyl rings, typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the ether linkage. The protons of the -NH and -NH₂ groups of the hydrazide moiety are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent used and the concentration of the sample due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the 4,4'-Oxybis(benzoylhydrazide) molecule. The spectrum would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons directly bonded to the ether oxygen, the other aromatic carbons, and the aromatic carbon bonded to the carbonyl group. The chemical shift of the carbonyl carbon is typically found in the most downfield region of the spectrum.

¹H NMR - Predicted Chemical Shifts (δ) in ppm ¹³C NMR - Predicted Chemical Shifts (δ) in ppm
Aromatic Protons (ortho to C=O)Carbonyl Carbon (C=O)
Aromatic Protons (ortho to -O-)Aromatic Carbons (C-O)
Amine Protons (-NH₂)Aromatic Carbons (C-C=O)
Amide Proton (-NH)Aromatic Carbons (ortho to C=O)
Aromatic Carbons (ortho to -O-)

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. oregonstate.edu

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Oxybis(benzoylhydrazide) is characterized by absorption bands corresponding to the various functional groups. Key expected vibrational modes include the N-H stretching of the primary amine and secondary amide in the hydrazide group, the C=O stretching of the carbonyl group, the C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending vibrations of the aromatic rings. The position and intensity of the C=O stretching band can provide insights into the electronic environment and potential hydrogen bonding.

Raman Spectroscopy

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (Amine & Amide)3200-34003200-3400
C-H Stretch (Aromatic)3000-31003000-3100
C=O Stretch (Amide)1640-16801640-1680
C=C Stretch (Aromatic)1450-16001450-1600
C-O-C Stretch (Ether)1230-12701230-1270
N-H Bend (Amine)1590-1650-
C-H Bend (Aromatic)690-900-

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of 4,4'-Oxybis(benzoylhydrazide) in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to exhibit absorption bands in the ultraviolet region. These absorptions are typically due to π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl groups. This technique is often used to monitor the progress of reactions involving the synthesis or modification of 4,4'-Oxybis(benzoylhydrazide). rsc.org

Chromatographic Separations (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of 4,4'-Oxybis(benzoylhydrazide). A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is commonly employed. The compound is detected using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram. The presence of any impurities will be indicated by additional peaks with different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable derivatives of 4,4'-Oxybis(benzoylhydrazide), GC-MS can be a powerful tool for purity assessment. The gas chromatograph separates the components of a sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in their identification.

Both HPLC and GC-MS are invaluable for monitoring the progress of reactions involving 4,4'-Oxybis(benzoylhydrazide). By taking aliquots from the reaction mixture at different time intervals and analyzing them, one can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.

Technique Application Typical Parameters
HPLC Purity Assessment, Reaction MonitoringColumn: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water gradient; Detector: UV-Vis
GC-MS Purity Assessment of Derivatives, By-product IdentificationColumn: Capillary column (e.g., DB-5); Ionization: Electron Ionization (EI); Detector: Mass Spectrometer

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction (XRD) is a cornerstone analytical technique for the structural characterization of crystalline materials. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. For 4,4'-Oxybis(benzoylhydrazide) and its derivatives, such as coordination polymers, XRD is indispensable for elucidating their precise molecular structures, understanding their packing arrangements, and confirming their phase purity.

Single Crystal X-ray Diffraction

In the study of materials derived from related ligands like 4,4'-oxybis(benzoic acid) or angular 4,4'-oxybis[N-(pyridin-3-ylmethyl)benzamide], SCXRD has been instrumental. nih.govnih.gov For instance, the reactions of these ligands with various transition metal salts have yielded a range of coordination polymers with diverse topologies, including one-dimensional chains and two-dimensional layers. nih.gov The structural characterization of these complexes by SCXRD reveals how the metal ion and the ligand geometry dictate the final architecture. nih.govmdpi.com

The analysis provides critical data on the coordination environment of the metal centers, the conformation of the flexible oxybis linker, and the nature of intermolecular interactions such as hydrogen bonding that stabilize the crystal packing. nih.gov For example, in a series of lanthanide coordination polymers based on the 4,4'-oxy-bis-benzoate ligand, SCXRD analysis identified three distinct isostructural families, each crystallizing in a different space group (P2/n, P2/a, and C2/c) depending on the specific lanthanide ion used. rsc.org This level of detailed structural insight is exclusively achievable through single-crystal X-ray diffraction.

Below is a table summarizing crystallographic data for representative coordination polymers derived from ligands structurally related to 4,4'-Oxybis(benzoylhydrazide), illustrating the type of information obtained from SCXRD analysis.

Compound FamilyFormula ExampleCrystal SystemSpace GroupUnit Cell Parameters
Family 1 (La-Nd)[La₂(oba)₃(H₂O)₅·H₂O]∞MonoclinicP2/na = 23.622(4) Å, b = 6.066(1) Å, c = 29.414(6) Å, β = 102.034(7)°
Family 2 (Sm-Ho, Y)[Gd₂(oba)₃(H₂O)₆·3H₂O]∞MonoclinicP2/aa = 9.9474(1) Å, b = 15.6416(2) Å, c = 28.7511(4) Å, β = 95.117(1)°
Family 3 (Sm-Dy)[Gd₂(oba)₃(H₂O)₅.₅·0.5H₂O]∞MonoclinicC2/ca = 59.6523(11) Å, b = 8.2064(1) Å, c = 16.9558(2) Å, β = 95.447(1)°

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples or materials that cannot be grown as single crystals of sufficient size and quality. mdpi.com The sample is exposed to a monochromatic X-ray beam, which results in a diffraction pattern characterized by a series of peaks or reflections at different angles. mpg.de This pattern serves as a unique "fingerprint" for a specific crystalline phase. govinfo.gov

For materials derived from 4,4'-Oxybis(benzoylhydrazide), PXRD is crucial for several reasons:

Phase Identification: It is used to identify the crystalline phases present in a bulk sample. researchgate.net

Purity Assessment: By comparing the experimental PXRD pattern of a synthesized material with the pattern simulated from its single-crystal structure, one can confirm the phase purity of the bulk sample. rsc.org The absence of unexpected peaks indicates a pure product.

Structural Analysis: In cases where single crystals are unattainable, it is possible to solve crystal structures ab initio from high-quality powder diffraction data, a process that has become increasingly viable for pharmaceutical and coordination compounds. mdpi.comnih.gov

In the characterization of lanthanide 4,4'-oxybis(benzoates), PXRD patterns were used to confirm that the synthesized compounds were new materials and to assess their crystallinity. researchgate.net The technique is also fundamental in studying the stability of these materials under different conditions, such as thermal treatment, by monitoring changes in their diffraction patterns. rsc.org

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. mpg.de Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful methods in this category, providing critical information on the thermal stability, decomposition pathways, and phase transitions of materials. iitk.ac.in

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. slideshare.net For coordination polymers derived from 4,4'-Oxybis(benzoylhydrazide), TGA is essential for determining their thermal stability. A typical TGA curve for such a material will show distinct mass loss steps. These steps often correspond to:

The release of guest solvent molecules (e.g., water, ethanol) trapped within the crystal lattice.

The loss of coordinated solvent molecules.

The decomposition and combustion of the organic ligand framework at higher temperatures.

The final residue, which is typically a stable metal oxide.

For example, studies on lanthanide 4,4'-oxybis(benzoates) showed an initial mass loss corresponding to the removal of water molecules, followed by a gradual decomposition of the organic ligand at higher temperatures, ultimately yielding the respective lanthanide oxide. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature. nih.gov This technique detects exothermic and endothermic processes, even those not associated with a mass change. iitk.ac.in DSC can identify:

Phase transitions, such as melting and crystallization.

Glass transitions in amorphous materials.

Heats of reaction and decomposition.

In a study on the decomposition kinetics of a related compound, p',p-oxybis benzene sulfonyl hydrazide (OBSH), DSC was used to investigate the exothermic decomposition reaction. researchgate.net By combining TGA and DSC, a comprehensive picture of the thermal behavior of 4,4'-Oxybis(benzoylhydrazide)-derived materials can be constructed, detailing both mass changes and the associated energetic events. nih.gov

Advanced Microscopy Techniques (e.g., SEM, TEM)

While XRD provides atomic-level structural information and thermal analysis reveals bulk properties, advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) offer direct visualization of the material's morphology, topography, and microstructure. nih.gov

Scanning Electron Microscopy (SEM) works by scanning a sample's surface with a focused beam of electrons. The signals produced—primarily secondary electrons and backscattered electrons—are used to generate images that reveal information about the sample's surface topography and composition. For crystalline materials derived from 4,4'-Oxybis(benzoylhydrazide), SEM is widely used to characterize:

Crystal Morphology: The shape and size of the synthesized crystals or particles.

Surface Features: The presence of defects, step-growth features, or inter-growth of crystals.

Particle Size Distribution: Assessing the homogeneity of the bulk sample.

Characterization of materials like Mn⁴⁺ doped phosphors has utilized SEM to examine their morphology. researchgate.net This analysis is crucial for understanding how synthesis conditions affect the physical form of the final product.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin specimen. nih.gov The interaction of the electrons with the sample forms an image with much higher resolution than SEM, capable of visualizing features at the nanoscale. TEM can be used to study:

Nanoparticle Morphology: Determining the size, shape, and structure of nanomaterials.

Crystallinity: Selected Area Electron Diffraction (SAED), a TEM mode, can produce diffraction patterns from nanoscale regions, confirming the crystalline nature of individual particles.

Lattice Fringes: In high-resolution TEM (HR-TEM), it is possible to directly visualize the atomic lattice planes within a crystal.

Although analyzing beam-sensitive organic-based materials with TEM can be challenging due to potential radiation damage, it remains a powerful tool for the in-depth characterization of nanostructured materials derived from 4,4'-Oxybis(benzoylhydrazide). nih.gov

Future Research Directions

Unexplored Synthetic Routes

Traditional synthesis of dihydrazides often involves batch processes that can be time-consuming and may utilize harsh reagents. The future of synthesizing 4,4'-Oxybis(benzoylhydrazide) lies in the adoption of modern, sustainable, and efficient methodologies that remain largely unexplored for this specific molecule.

Green Chemistry Approaches: The principles of green chemistry offer significant opportunities to improve the synthesis of 4,4'-Oxybis(benzoylhydrazide). Research could focus on solvent-free mechanical grinding techniques, which have proven effective for other hydrazide derivatives, often using a reusable organocatalyst like L-proline. mdpi.com These methods can lead to high yields, shorter reaction times, and a significant reduction in hazardous waste. mdpi.com Another avenue is the use of eco-friendly solvents, such as water or bio-derived solvents like eucalyptol, in combination with microwave irradiation to accelerate the reaction, a technique that has successfully been applied to the synthesis of other hydrazides. chemmethod.comembrapa.br

Chemoenzymatic Synthesis: Biocatalysis represents a frontier in chemical synthesis, offering high selectivity under mild conditions. An unexplored route for 4,4'-Oxybis(benzoylhydrazide) is chemoenzymatic synthesis. Enzymes such as lipases could potentially be used for the direct amidation of a derivative of 4,4'-oxybis(benzoic acid). Furthermore, enzymes like vanadium-dependent haloperoxidases, which can catalyze N-N bond formation in other contexts, could inspire novel enzymatic pathways for creating the hydrazide functional group, moving away from traditional reliance on hydrazine (B178648) hydrate (B1144303). chemrxiv.orgchemrxiv.orgmdpi.com

Continuous Flow Chemistry: Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. youtube.com Applying continuous flow processing to the synthesis of 4,4'-Oxybis(benzoylhydrazide) could enable rapid optimization and high-throughput production. mdpi.com This technology is particularly advantageous for managing exothermic reactions or handling hazardous intermediates in a contained and controlled manner, which is relevant for processes involving hydrazine derivatives. youtube.comgoogle.com

Novel Functional Material Development

The distinct molecular architecture of 4,4'-Oxybis(benzoylhydrazide) makes it an excellent building block for a new generation of functional materials. Its symmetrical, rigid-yet-flexible structure and hydrogen-bonding capabilities are key features to be exploited.

High-Performance Polymers: The two hydrazide groups can act as reactive sites for polymerization. A significant research direction is its use as a monomer or precursor for high-performance polymers like polyamides and polyimides. Reacting it with aromatic dianhydrides could yield poly(amic acid)s that can be thermally or chemically cyclized into polyimides. researchgate.net These resulting polymers would be expected to exhibit high thermal stability, chemical resistance, and excellent mechanical properties, suitable for applications in aerospace and electronics. The ether linkage in the backbone could impart improved processability compared to fully rigid polyimides. nasa.gov

Coordination Polymers and MOFs: The hydrazide moieties and the ether oxygen atom are potential coordination sites for metal ions. This makes 4,4'-Oxybis(benzoylhydrazide) an attractive organic linker for designing novel coordination polymers and metal-organic frameworks (MOFs). rsc.orgustc.edu.cn Research has shown that structurally similar molecules, such as 4,4'-oxybis(benzoic acid) and angular benzamide (B126) derivatives, form stable 2D and 3D frameworks with lanthanide and transition metals. rsc.orgnih.gov MOFs derived from 4,4'-Oxybis(benzoylhydrazide) could be investigated for applications in gas storage, catalysis, and chemical sensing. nih.govresearchgate.net

Energetic Materials: The high nitrogen content of the hydrazide groups suggests potential applications in the field of energetic materials. While the parent compound itself is not a primary explosive, it can serve as a backbone for the synthesis of new energetic compounds. purdue.edu Research into nitration or the formation of energetic salts could yield materials with a favorable balance of energy density and thermal stability, a key goal in the development of next-generation energetic materials. nih.govresearchgate.netnih.govdtic.mil

Integration with Emerging Technologies (e.g., AI in chemical discovery)

AI-Driven Retrosynthesis: AI-powered retrosynthesis platforms can analyze the structure of 4,4'-Oxybis(benzoylhydrazide) and propose novel, efficient, and cost-effective synthetic pathways. chemcopilot.comnih.gov These tools, trained on vast reaction databases, can identify disconnections and suggest reagents that may not be obvious to human chemists, potentially uncovering more sustainable or higher-yielding routes. jelsciences.comchemical.ai

Computational Property Prediction: Before synthesizing new materials, computational methods can predict their properties. For instance, molecular dynamics simulations and quantum chemical calculations can be used to estimate the mechanical strength, thermal stability, and electronic properties of polymers derived from 4,4'-Oxybis(benzoylhydrazide). rsc.org Similarly, AI models can screen for potential bioactivity by predicting how derivatives of the compound might interact with biological targets, guiding research in medicinal chemistry. mdpi.com

Accelerated Material Design: Generative AI models can design new functional materials by modifying the core structure of 4,4'-Oxybis(benzoylhydrazide). By defining desired properties—such as a specific pore size for a MOF or a certain decomposition temperature for an energetic material—AI algorithms can suggest novel derivatives for synthesis, dramatically accelerating the material design cycle.

Interdisciplinary Research Prospects

The future development of 4,4'-Oxybis(benzoylhydrazide) will benefit significantly from collaboration across scientific disciplines.

Materials Science and Engineering: The development of novel polymers and MOFs from this compound requires a close partnership between synthetic chemists and materials scientists to characterize the physical, thermal, and mechanical properties of the new materials and to tailor them for specific applications, from flexible electronics to protective coatings.

Agrochemical Science: Benzohydrazide (B10538) derivatives have shown promise as effective fungicides. fishersci.com An interdisciplinary research program involving chemists and plant pathologists could explore the potential of 4,4'-Oxybis(benzoylhydrazide) and its derivatives as new agricultural agents, studying their efficacy, mechanism of action, and environmental impact.

Medicinal and Pharmaceutical Chemistry: The hydrazide scaffold is a known pharmacophore. Collaborative efforts with biochemists and pharmacologists could involve computational screening and in vitro assays to investigate the potential of 4,4'-Oxybis(benzoylhydrazide) derivatives as inhibitors for specific enzymes or as antimicrobial agents.

Environmental and Sustainability Science: Research into green and enzymatic synthetic routes directly aligns with the goals of sustainability. This interdisciplinary field combines organic chemistry with environmental science to develop manufacturing processes that are safer, use less energy, and produce less waste, ensuring that the next generation of chemicals and materials are produced responsibly. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,4'-Oxybis(benzoylhydrazide) with high purity?

  • Methodology : Begin with 4,4'-Oxybis(benzoic acid) (CAS 2215-89-6), which is converted to its diacid chloride using thionyl chloride (SOCl₂) under reflux. React the diacid chloride with excess hydrazine hydrate in anhydrous ethanol at 60°C for 6 hours. Purify the product via recrystallization from dimethylformamide (DMF) and water (1:3 ratio). Optimize yield by maintaining a 2:1 molar ratio of hydrazine to diacid chloride and monitoring progress via thin-layer chromatography (TLC; Rf ≈ 0.3 in EtOAc/hexane 1:1). Final purity (>99%) is confirmed by elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing 4,4'-Oxybis(benzoylhydrazide)?

  • Key Techniques :

  • FT-IR : Identify N-H stretches (3200–3300 cm⁻¹) and carbonyl (C=O) vibrations (1650–1680 cm⁻¹).
  • ¹H NMR (DMSO-d₆) : Detect hydrazide NH protons at δ 10.2 (s, 2H) and aromatic protons at δ 7.6–7.8 (m).
  • Elemental Analysis : Verify stoichiometry (C₁₄H₁₄N₄O₃; theoretical C 56.37%, H 4.73%, N 18.78%).
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase for purity assessment .

Q. What safety protocols are essential when handling 4,4'-Oxybis(benzoylhydrazide?

  • Safety Measures :

  • PPE : Wear N95 respirators, nitrile gloves, and safety goggles.
  • Ventilation : Operate in fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in amber glass containers at 4°C under nitrogen to prevent degradation.
  • Emergency Response : For skin contact, rinse with 1% sodium bicarbonate; for eye exposure, irrigate for 15 minutes .

Advanced Research Questions

Q. How can 4,4'-Oxybis(benzoylhydrazide) be utilized as a ligand in metal-organic frameworks (MOFs)?

  • MOF Design : Coordinate the compound with Zn²+ or Cu²+ nodes to form 2D or 3D frameworks. Activate the MOF at 150°C under vacuum to remove solvent. Characterize porosity via BET analysis, targeting surface areas >1000 m²/g. Test gas adsorption (e.g., CO₂/N₂ selectivity) using volumetric isotherms at 298 K .

Q. What mechanistic insights explain thermal decomposition discrepancies under different atmospheres?

  • Thermal Analysis : Under N₂, decomposition occurs in a single step (TGA onset: 215°C). In air, dual exothermic DSC peaks (198°C and 230°C) suggest competing pathways: intramolecular cyclization (forming triazoles) and radical-mediated C-N bond cleavage. Validate via evolved gas analysis-mass spectrometry (EGA-MS) detecting NH₃ and H₂O .

Q. What computational strategies predict host-guest interactions in 4,4'-Oxybis(benzoylhydrazide)-based polymers?

  • Modeling Approaches :

  • DFT (B3LYP/6-311G )**: Calculate metal-ligand binding energies (e.g., ΔE = −45 kcal/mol for Zn²+).
  • Molecular Dynamics (NAMD) : Simulate framework flexibility using CHARMM forcefields.
  • Mulliken Charge Analysis : Predict CO₂ affinity by quantifying electron density on carbonyl oxygen .

Q. How do crystalline defects impact supramolecular properties in co-crystals?

  • Defect Analysis : Single-crystal XRD reveals variable N···O hydrogen bond lengths (2.8–3.2 Å) in defect regions. Solid-state ¹⁵N NMR shows proton disorder in 10–15% of lattice sites. Defects increase solvent-accessible volume (PLATON calculation) but reduce thermal stability (TGA ΔT = −15–20°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.